![molecular formula C21H27ClN4O2 B3013853 1-(4-Chlorophenyl)-3-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea CAS No. 898430-49-4](/img/structure/B3013853.png)
1-(4-Chlorophenyl)-3-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-(4-Chlorophenyl)-3-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea is a synthetic molecule that appears to be designed for pharmacological purposes, given the presence of a piperazine ring, which is often found in drug molecules, and the specific substitution pattern on the phenyl rings. Although the exact biological activity is not described in the provided papers, similar compounds have been synthesized and studied for their potential therapeutic effects.
Synthesis Analysis
The synthesis of related compounds involves the reaction of substituted benzene derivatives with piperazine under controlled conditions. For instance, the synthesis of 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol was achieved by reacting 1-(bromophenylmethyl)-4-chlorobenzene with 2-hydroxyethylpiperazine at a molar ratio of 1:1.10, at 115°C for 4 hours, yielding an 88.5% product . This suggests that the synthesis of the compound would likely involve similar reagents and conditions, with the additional step of introducing the urea functionality.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed through various techniques, including single-crystal X-ray analysis. For example, the structure of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its methyl ester was elucidated using X-ray crystallography, which provided unambiguous determination of the regioisomer formed during synthesis . This level of structural analysis is critical for confirming the identity and purity of the synthesized compound.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds indicate that regioselectivity and the formation of specific isomers are important considerations. The reactions may involve nucleophilic substitution, as seen in the preparation of 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol . The formation of urea derivatives typically involves the reaction of an amine with an isocyanate or a carbonyl compound followed by the addition of ammonia or another amine.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not detailed in the provided papers, we can infer that the compound would exhibit properties typical of aromatic ureas with substituted piperazine rings. These properties may include moderate solubility in organic solvents, potential for hydrogen bonding due to the urea group, and a solid-state structure that could feature hydrogen bonding or π-π interactions, as seen in the related compound with propionic acid groups forming a hydrogen-bonded dimer .
Aplicaciones Científicas De Investigación
Corrosion Inhibition
1-(4-Chlorophenyl)-3-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea demonstrates efficacy as a corrosion inhibitor for mild steel in acidic environments. Research by Bahrami and Hosseini (2012) found that this compound acts as a mixed-type inhibitor, efficiently protecting steel surfaces from corrosion in 1 M hydrochloric acid solutions. The study concluded that this compound adheres to the Langmuir adsorption isotherm, showcasing its potential as a corrosion inhibitor in industrial applications (Bahrami & Hosseini, 2012).
Synthesis and Characterization
Various derivatives of 1-(4-Chlorophenyl)-3-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea have been synthesized and characterized, highlighting their potential for diverse applications. For instance, Rani et al. (2014) focused on the synthesis and antimicrobial evaluation of novel imidazole ureas/carboxamides containing dioxaphospholanes. These derivatives were synthesized via a series of condensation reactions and characterized by various spectroscopic techniques, underlining the versatility of this compound in creating new pharmacological agents (Rani, Praveena, Spoorthy, & Ravindranath, 2014).
Anticancer Potential
Research into the anticancer properties of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, closely related to the compound , has revealed significant antiproliferative effects against various cancer cell lines. Feng et al. (2020) demonstrated that these compounds, particularly 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea, exhibit potent inhibitory activity, suggesting their potential as BRAF inhibitors in cancer treatment (Feng et al., 2020).
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN4O2/c1-25-11-13-26(14-12-25)20(16-3-9-19(28-2)10-4-16)15-23-21(27)24-18-7-5-17(22)6-8-18/h3-10,20H,11-15H2,1-2H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKLTMHYMOLFTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

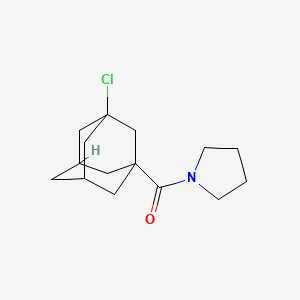
![2-chloro-N-[4-(2-chlorophenyl)sulfonylphenyl]acetamide](/img/structure/B3013771.png)
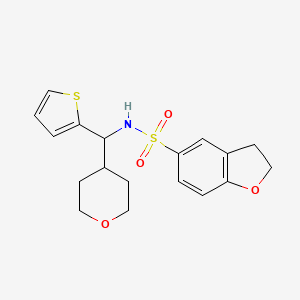
![(2R)-3-(1H-Indol-3-yl)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]propanoic acid](/img/structure/B3013774.png)
![2,6-Dichlorobenzyl 2-[3-(trifluoromethyl)benzyl]-4-quinazolinyl ether](/img/structure/B3013776.png)
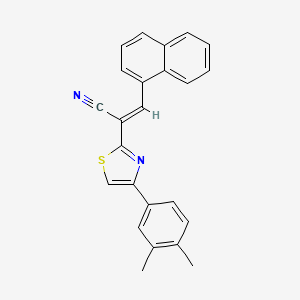
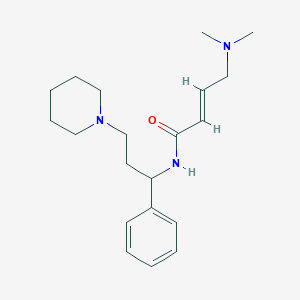
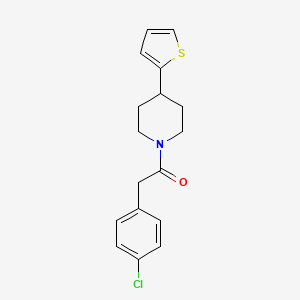
![3-[(4-Pyridin-2-ylpiperazin-1-yl)methyl]piperidine-1-sulfonyl fluoride](/img/structure/B3013787.png)
![(4-(4-butylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone](/img/structure/B3013788.png)

![N-[(4-tert-butylphenyl)(cyano)methyl]-2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetamide](/img/structure/B3013790.png)
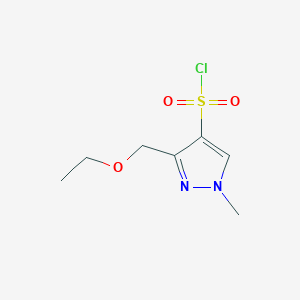
![7-Methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B3013793.png)